molecular formula C17H19NO5S B5730010 methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

Cat. No. B5730010
M. Wt: 349.4 g/mol
InChI Key: RFFBEYHIYCLSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate, also known as DMDBMT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

Methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of enzymes involved in inflammation and cancer cell growth. methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate also has antioxidant properties that protect cells from damage caused by free radicals. In addition, methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, which may contribute to its anti-inflammatory and anti-cancer properties. methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has also been shown to have neuroprotective effects, which may contribute to its potential use in treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent therapeutic properties. However, methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate also has some limitations. It is not very water-soluble, which may limit its use in certain experiments. In addition, further studies are needed to fully understand its safety profile and potential side effects.

Future Directions

There are several future directions for research on methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate. One area of interest is its potential use in treating neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action in the brain and its potential therapeutic effects. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to fully understand its safety profile and potential side effects in humans.
Conclusion:
In conclusion, methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties, and has shown promise in treating various diseases. Further studies are needed to fully understand its mechanism of action and potential uses in combination with other drugs. However, methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has several advantages for use in lab experiments and is a promising area of research for the future.

Synthesis Methods

Methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate can be synthesized through a multi-step process involving the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to produce 3,5-dimethoxybenzoyl chloride. The resulting compound is then reacted with 2-amino-4,5-dimethylthiophene to produce methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate.

Scientific Research Applications

Methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has been studied for its potential therapeutic properties in various fields of research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-9-10(2)24-16(14(9)17(20)23-5)18-15(19)11-6-12(21-3)8-13(7-11)22-4/h6-8H,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFBEYHIYCLSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC(=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3,5-dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxylate

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